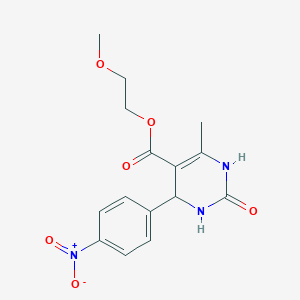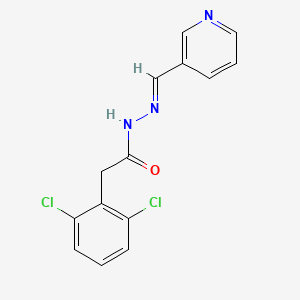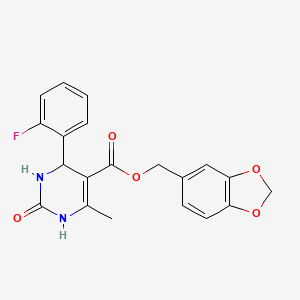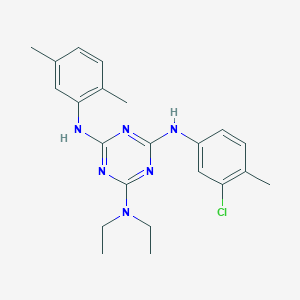![molecular formula C21H27NO4S B5211462 ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate, also known as AAMT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAMT belongs to the class of adamantane derivatives and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the inhibition of various enzymes that play a crucial role in the development and progression of diseases. This compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and play a crucial role in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of CAs, which are involved in the regulation of pH in the body and play a crucial role in the growth and metastasis of cancer cells. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and plays a crucial role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the upregulation of genes that are involved in cell differentiation and apoptosis. This compound has also been shown to inhibit the activity of CAs, which leads to a decrease in the pH of the extracellular environment and the inhibition of cancer cell growth and metastasis. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain and the improvement of cognitive function in Alzheimer's disease.
実験室実験の利点と制限
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of multiple enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases. This compound has also been shown to have low toxicity and high selectivity towards its target enzymes. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate. One of the major areas of research is the development of new drugs for the treatment of cancer using this compound as a lead compound. The optimization of the synthesis method and the modification of the chemical structure of this compound may lead to the development of more potent and selective inhibitors of HDACs and CAs. Another area of research is the development of new drugs for the treatment of Alzheimer's disease using this compound as a lead compound. The modification of the chemical structure of this compound may lead to the development of more potent and selective inhibitors of acetylcholinesterase.
合成法
The synthesis of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate with adamantoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several research papers, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
科学的研究の応用
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
ethyl 5-acetyl-2-(adamantane-1-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-4-26-19(24)16-11(2)17(12(3)23)27-18(16)22-20(25)21-8-13-5-14(9-21)7-15(6-13)10-21/h13-15H,4-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGUTVVAEKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)




![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
